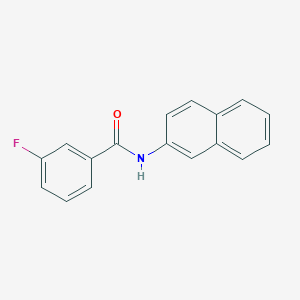
3-fluoro-N-(naphthalen-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(naphthalen-2-yl)benzamide: is an organic compound with the molecular formula C17H12FNO and a molecular weight of 265.29 g/mol It is a benzamide derivative, characterized by the presence of a fluorine atom at the 3-position of the benzamide ring and a naphthyl group at the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-fluoro-N-(naphthalen-2-yl)benzamide typically involves the condensation of 3-fluorobenzoic acid with 2-naphthylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction conditions often include refluxing in an appropriate solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-fluoro-N-(naphthalen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction can be achieved using reducing agents such as or .
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using in methanol.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: NaBH4 in ethanol or LiAlH4 in ether.
Substitution: NaOMe in methanol.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
Chemistry: 3-fluoro-N-(naphthalen-2-yl)benzamide is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its potential as a therapeutic agent.
Medicine: Research is ongoing to explore the compound’s potential as a drug candidate, particularly in the fields of oncology and neurology, due to its ability to interact with specific molecular targets.
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(naphthalen-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, potentially leading to the modulation of biological pathways . The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit or activate specific enzymes or receptors involved in disease processes.
Comparison with Similar Compounds
- 3-fluoro-N-(4-methylphenyl)benzamide
- 2-fluoro-N-(1-naphthyl)benzamide
- 3-fluoro-N-(2-pyrimidinyl)benzamide
- 4-fluoro-N-(2-naphthyl)benzamide
Comparison: Compared to these similar compounds, 3-fluoro-N-(naphthalen-2-yl)benzamide is unique due to the specific positioning of the fluorine atom and the naphthyl group, which can significantly influence its chemical reactivity and biological activity . The presence of the naphthyl group can enhance the compound’s ability to interact with aromatic binding sites in biological targets, potentially leading to higher efficacy in therapeutic applications.
Properties
Molecular Formula |
C17H12FNO |
|---|---|
Molecular Weight |
265.28 g/mol |
IUPAC Name |
3-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-7-3-6-14(10-15)17(20)19-16-9-8-12-4-1-2-5-13(12)11-16/h1-11H,(H,19,20) |
InChI Key |
OXGMICTZZCSSFC-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC(=CC=C3)F |
solubility |
1.3 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


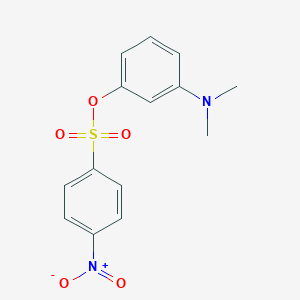
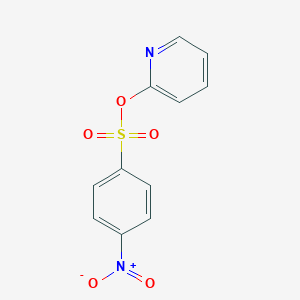
![3-[({4-Nitrophenyl}sulfonyl)oxy]-2,7-naphthalenedisulfonic acid](/img/structure/B311849.png)
![2,4-Dimethylphenyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B311853.png)
![Ethyl 3-{[(4-chlorophenyl)acetyl]amino}benzoate](/img/structure/B311854.png)
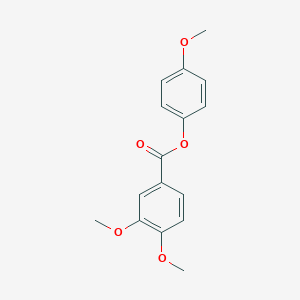
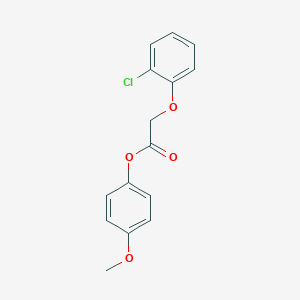
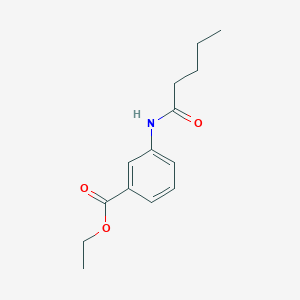
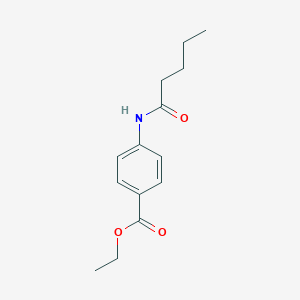
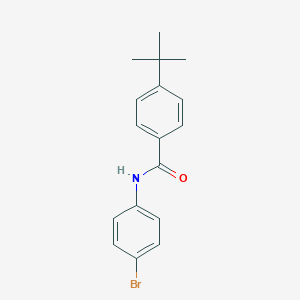
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B311865.png)
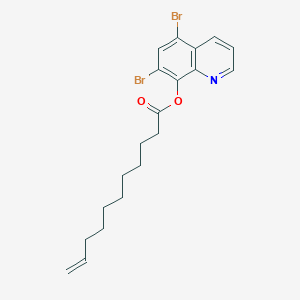
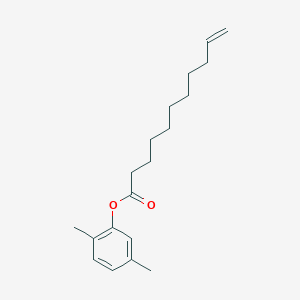
![Phenyl 2-{[(4-methylphenyl)sulfonyl]oxy}benzoate](/img/structure/B311870.png)
